molecular formula C15H25N3O3 B2702669 tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 1823389-31-6

tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B2702669
CAS No.: 1823389-31-6
M. Wt: 295.383
InChI Key: RKQVDUMYJJNHBF-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS: 1823389-31-6) is a pyrazolo-pyridine derivative with a molecular formula of C₁₅H₂₅N₃O₃ and a molecular weight of 295.4 g/mol . It features a hydroxymethyl group at position 3 and an isopropyl substituent at position 2 on the pyrazolo-pyridine core, along with a tert-butyl carbamate protective group. This compound is commercially available (e.g., Combi-Blocks Inc.) at 95% purity, though detailed physical properties (e.g., melting point) and safety data remain unspecified in available sources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-10(2)18-13(9-19)11-6-7-17(8-12(11)16-18)14(20)21-15(3,4)5/h10,19H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQVDUMYJJNHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCN(CC2=N1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

    Addition of the hydroxymethyl group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.

    Incorporation of the isopropyl group: This step may involve alkylation reactions using isopropyl halides or isopropyl alcohol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with similar pyrazolo derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The structural features of tert-butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate suggest potential for similar activity. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Preliminary studies are exploring its neuroprotective effects and potential as a therapeutic agent.

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex organic molecules.

2. Reaction Conditions Optimization
The compound has been utilized in various reaction conditions to optimize yields in synthetic pathways involving pyrazole derivatives. For example, its reaction with Dess-Martin periodinane has shown high yields under specific conditions, indicating its utility in synthetic chemistry.

Material Science Applications

1. Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its unique structure allows for improved interactions within polymer chains, making it valuable in developing advanced materials.

2. Coatings and Adhesives
Due to its chemical stability and favorable physical properties, this compound is being investigated as an additive in coatings and adhesives, potentially improving adhesion characteristics and durability.

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of specific kinases related to cancer cell proliferation in vitro.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress in preliminary studies.
Organic SynthesisAchieved high yields when used as a reagent with Dess-Martin periodinane under optimized conditions.
Polymer EnhancementImproved mechanical strength and thermal stability when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The hydroxymethyl and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 3-(hydroxymethyl), 2-isopropyl C₁₅H₂₅N₃O₃ 295.4 1823389-31-6 Hydroxymethyl enables further derivatization; isopropyl enhances steric bulk. Purity: 95% .
Parent Compound (Unsubstituted) None C₁₁H₁₇N₃O₂ 223.27 - Simplest scaffold; serves as a precursor for functionalization.
3-(Trifluoromethyl) Analog 3-(trifluoromethyl) C₁₂H₁₆F₃N₃O₂ 291.27 733757-89-6 Electron-withdrawing CF₃ group increases lipophilicity; hazards: H302 (harmful if swallowed), H315 (skin irritation) .
3-(Aminomethyl) Analog 3-(aminomethyl) C₁₂H₂₀N₄O₂ 252.31 1251000-36-8 Amino group enhances reactivity (e.g., for conjugation); storage: 2–8°C. Hazard: H302, H315, H319 .
2-(Trifluoromethyl)-6,7-dihydro Analog 2-(trifluoromethyl) C₁₂H₁₆F₃N₃O₂ 291.27 - Positional isomer of the CF₃-substituted analog; potential differences in binding affinity or metabolic stability.

Functional and Reactivity Differences

Hydroxymethyl Group (Target Compound): The hydroxymethyl (-CH₂OH) substituent provides a site for oxidation (to carboxylic acid) or esterification, making it valuable for prodrug design or linker attachment in drug discovery .

Trifluoromethyl Group :

  • The -CF₃ group is electron-withdrawing, enhancing metabolic stability and resistance to oxidative degradation.
  • This substituent is associated with higher lipophilicity (logP), which may improve membrane permeability but could also increase toxicity risks (e.g., H302 hazard) .

Aminomethyl Group : The -CH₂NH₂ group introduces a primary amine, enabling conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes). This analog’s basicity may influence its pharmacokinetic profile, such as tissue distribution or plasma protein binding.

This feature is absent in simpler analogs like the parent compound .

Biological Activity

Tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 1823389-31-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₂₅N₃O₃
  • Molecular Weight : 295.38 g/mol
  • Boiling Point : 435.6 ± 45.0 °C (predicted)
  • Density : 1.20 ± 0.1 g/cm³ (predicted)
  • pKa : 14.40 ± 0.10 (predicted)

Biological Activity Overview

Compounds with a pyrazolo[3,4-c]pyridine structure have been associated with various biological activities, including:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer : Induction of apoptosis in cancer cell lines and inhibition of cell proliferation.
  • Antimicrobial : Activity against a range of pathogens, including bacteria and fungi.
  • Neuroprotective : Potential applications in neurodegenerative diseases like Alzheimer's.

The biological activities of tert-butyl pyrazolo derivatives are attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition :
    • Inhibitors of glycogen synthase kinase-3 (GSK-3) which is implicated in various diseases including cancer and Alzheimer's disease.
    • Modulation of adenosine receptors that play a role in neuroprotection and inflammation.
  • Cytokine Modulation :
    • Reduction in the expression of inflammatory cytokines through inhibition of NF-kB signaling pathways.
  • Cell Cycle Regulation :
    • Induction of cell cycle arrest and apoptosis in cancer cells via activation of caspases.

Anticancer Activity

A study demonstrated that compounds similar to tert-butyl pyrazolo derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspase-dependent pathways leading to programmed cell death .

Anti-inflammatory Effects

Research has shown that these compounds can effectively inhibit the production of TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Potential

Recent studies indicated that pyrazolo[3,4-c]pyridines could protect neuronal cells from oxidative stress-induced damage, making them candidates for further investigation in neurodegenerative conditions .

Case Studies

StudyFindingsImplications
Hardy et al., 1984Identified anti-inflammatory propertiesPotential use in chronic inflammatory diseases
Hawas et al., 2019Demonstrated anticancer activity via apoptosis inductionDevelopment of new cancer therapeutics
Gökhan-Kelekçi et al., 2007Inhibition of GSK-3 activityImplications for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tert-butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, amines, and cyclic ketones. For example, PEG-400 has been used as a recyclable solvent in analogous pyrazolo-pyridinone syntheses, enabling efficient cyclization at 90°C within 15 minutes . Stepwise functionalization, such as tert-butyloxycarbonyl (Boc) protection and hydroxymethyl group introduction, is critical. A patent application (EP) describes similar intermediates using tert-butyl carboxylate protection and subsequent coupling reactions (e.g., with 5-(4-methylpiperazin-1-yl)pyridin-2-amine) .

Table 1: Representative Reaction Conditions

ComponentRoleExample Reagent/ConditionsReference
AldehydeElectrophilic partnerVaries (e.g., substituted benzaldehyde)
AmineNucleophile3-methyl-1H-pyrazol-5-amine
SolventReaction mediumPEG-400 (recyclable)
TemperatureReaction control90°C, 15 minutes

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for resolving complex heterocyclic structures. For example, tert-butyl-protected pyrazolo-pyridine derivatives have been analyzed via single-crystal diffraction to confirm regiochemistry and hydrogen-bonding networks . Complementary techniques include:

  • NMR : 1H/13C NMR for verifying substituent positions and Boc-group integrity.
  • MS : High-resolution mass spectrometry for molecular ion validation.

Q. How should researchers address safety considerations during synthesis and handling?

  • Methodological Answer : Follow hazard codes such as P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use fume hoods for reactions involving volatile intermediates. Safety data sheets (SDS) for analogous compounds recommend storing tert-butyl derivatives at 2–8°C and using personal protective equipment (PPE) to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via density functional theory) can predict transition states and energetics for key steps like cyclization or Boc-group stability. The ICReDD framework integrates computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . For example, simulations of analogous pyrazolo-pyridines identified PEG-400’s role in stabilizing intermediates via hydrogen bonding .

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